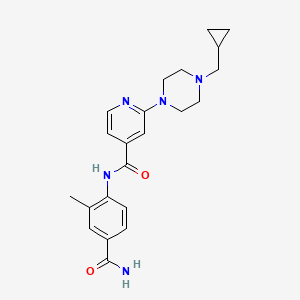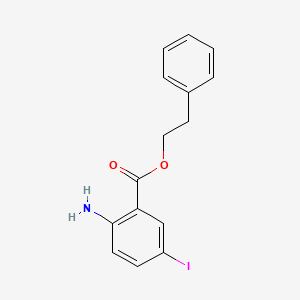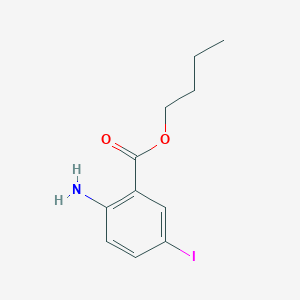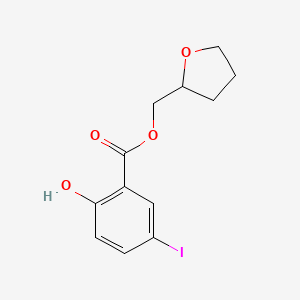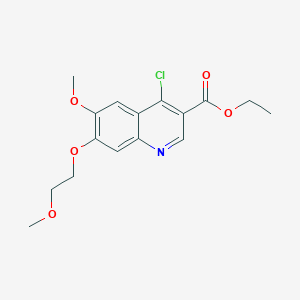
Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with various functional groups such as chloro, methoxy, and methoxyethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of Substituents: The chloro, methoxy, and methoxyethoxy groups are introduced through substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the methoxy and methoxyethoxy groups can be introduced using methanol and 2-methoxyethanol, respectively, in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
科学的研究の応用
Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: Another antimalarial drug with a quinoline core.
Uniqueness
The unique combination of chloro, methoxy, and methoxyethoxy groups in this compound distinguishes it from other quinoline derivatives
特性
CAS番号 |
1131605-02-1 |
|---|---|
分子式 |
C16H18ClNO5 |
分子量 |
339.77 g/mol |
IUPAC名 |
ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate |
InChI |
InChI=1S/C16H18ClNO5/c1-4-22-16(19)11-9-18-12-8-14(23-6-5-20-2)13(21-3)7-10(12)15(11)17/h7-9H,4-6H2,1-3H3 |
InChIキー |
DLCAJTCKKYEEKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OCCOC)OC)Cl |
正規SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OCCOC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


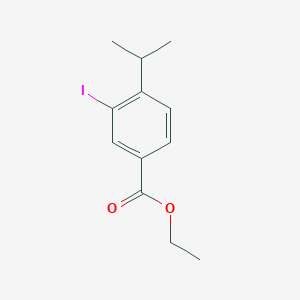
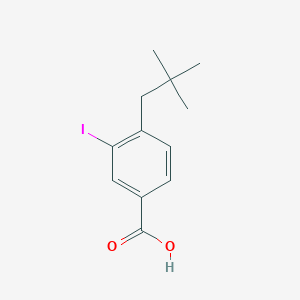


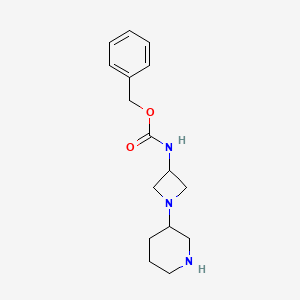
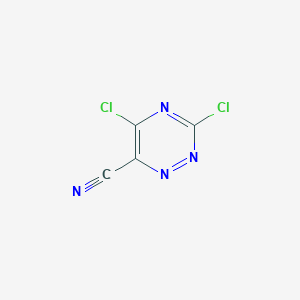
![5-Fluoro-4-(imidazo[1,2-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B3184806.png)
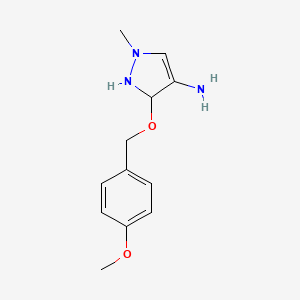
![N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B3184813.png)
![6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbothioamide](/img/structure/B3184815.png)
